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Xlr3 protein

Meiotic sex chromosome inactivation Spermatogenesis XY body formation

Xlr3 protein (CAS 161630-75-7) refers to the product of the murine X-linked lymphocyte-regulated 3 gene family, a member of the XLR/SYCP3 superfamily of COR1-domain-containing chromatin-associated proteins. Unlike a single defined chemical entity, this catalogue identifier encompasses three closely related paralogs—Xlr3a, Xlr3b, and Xlr3c—that encode near-identical ~26 kDa (226-amino-acid) basic proteins mapping to a ~250 kb cluster on mouse chromosome XA7.3.

Molecular Formula CH2N4O.H
Molecular Weight 0
CAS No. 161630-75-7
Cat. No. B1171473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXlr3 protein
CAS161630-75-7
SynonymsXlr3 protein
Molecular FormulaCH2N4O.H
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xlr3 Protein (CAS 161630-75-7): Procurement-Relevant Identity, Gene Family Context, and Key Biochemical Properties


Xlr3 protein (CAS 161630-75-7) refers to the product of the murine X-linked lymphocyte-regulated 3 gene family, a member of the XLR/SYCP3 superfamily of COR1-domain-containing chromatin-associated proteins [1]. Unlike a single defined chemical entity, this catalogue identifier encompasses three closely related paralogs—Xlr3a, Xlr3b, and Xlr3c—that encode near-identical ~26 kDa (226-amino-acid) basic proteins mapping to a ~250 kb cluster on mouse chromosome XA7.3 [2]. The founding member Xlr3a (UniProt Q60595) has a calculated mass of 26,075 Da and belongs to the XLR/SYCP3 family (PANTHER PTHR19368) [1]. Xlr3 transcripts are detected in lymphoid cells, testis, ovary, and developing brain, with protein expression documented at the synaptonemal complex during meiosis I [2]. Critically, the CAS number 161630-75-7 is a vendor-assigned catalogue placeholder; the associated molecular formula (CH₂N₄O·H) on certain chemical registries is biochemically inconsistent with a 226-residue polypeptide and should not be used for structural or stoichiometric calculations. Researchers procuring this reagent should specify the desired paralog (Xlr3a, Xlr3b, or Xlr3c), expression system, and tag configuration.

Why Xlr3 Protein Cannot Be Substituted by SYCP3, SLX, SLY, or Other Xlr Family Members in Meiotic Sex Chromosome Inactivation Research


The XLR/SYCP3 superfamily contains multiple structurally related COR1-domain proteins, yet their functional roles are partitioned across distinct meiotic and post-meiotic stages, making generic substitution scientifically invalid. SYCP3, the autosomal ancestral progenitor, functions as a structural axial element component of the synaptonemal complex during chromosome synapsis in both male and female meiosis and is not sex-chromosome-specific [1]. SLX/SLXL1 and SLY operate exclusively in post-meiotic round spermatids, where they antagonistically regulate post-meiotic sex chromatin (PMSC) maintenance; their deficiency causes spermatid elongation defects and subfertility but does not disrupt meiotic sex chromosome inactivation (MSCI) initiation [2]. Xlr1 is restricted to late-stage B-lymphocyte differentiation and lacks meiotic function. Xlr4 and Xlr5 transcripts are unaffected by Xlr3 knockdown, demonstrating non-redundant regulation [1]. XLR3 alone localizes to the XY body during early pachytene and acts upstream of BRCA1 recruitment to initiate MSCI—a function not shared by any other family member. Procuring a different Xlr family protein or SYCP3 for MSCI research would therefore yield false-negative results, as only XLR3 possesses the spatial, temporal, and functional attributes required for sex chromosome silencing initiation during meiotic prophase I [1].

Xlr3 Protein: Quantitative Head-to-Head Evidence Supporting Differentiated Procurement Decisions


XLR3 Is the Only Known Sex-Linked Factor Required for Meiotic Sex Chromosome Inactivation (MSCI) Initiation — Distinct from Autosomal SYCP3 and Post-Meiotic SLX/SLY

XLR3 occupies a unique functional niche within the XLR/SYCP3 superfamily as the sole sex-linked factor demonstrated to act at the initiation of MSCI during early pachytene. Unlike SYCP3, which is an autosomal structural component of axial elements and functions broadly in chromosome synapsis regardless of chromosomal identity [1], XLR3 is specifically recruited to the XY body at the onset of sex chromosome silencing. Unlike SLX/SLXL1 and SLY, which regulate post-meiotic sex chromatin (PMSC) in haploid round spermatids after meiosis is complete [2], XLR3 protein is first detected at 10.5–11.5 days post-partum, coinciding precisely with meiotic entry and double-strand break appearance during leptonema, and localizes exclusively to the XY body through pachynema [1]. shRNA-mediated Xlr3 knockdown results in MSCI breakdown in approximately 50% of pachytene spermatocytes (29/60 cells showing aberrant Fmr1 nascent transcription within the XY body, compared to 0/40 cells in wild-type) [1]. The Naveh et al. study explicitly identifies XLR3 as 'the only known sex-linked factor essential in MSCI' [1], distinguishing it from all other Xlr superfamily members characterized to date.

Meiotic sex chromosome inactivation Spermatogenesis XY body formation

Quantitative Spermatogenic Phenotype: Xlr3 Knockdown Produces 49.3% Sperm Count Reduction and 50% Seminiferous Tubule Diameter Decrease Compared to Wild-Type Littermates

In a direct head-to-head comparison using shRNA-transgenic mice (Ddx4-Vasa Cre driver) versus age-matched wild-type sibling controls, Xlr3 knockdown produced a statistically significant, multi-parameter spermatogenic deficit [1]. Sperm count from cauda epididymis was reduced by 49.3% at 14 weeks of age (P < 0.01). Normalized testes weight decreased by 14.7% compared to wild-type siblings. Histological analysis revealed disorganized seminiferous tubules with a 50% reduction in average tubule diameter. A twofold increase in germ cell apoptotic figures was quantified in tubule cross-sections of shRNA-Xlr3 transgenic males versus wild-type. Sertoli cell loss was excluded as a confounding factor: Sox9 expression showed no difference between transgenic and wild-type testes. Xlr3 transcript abundance was decreased by approximately 50% (qRT-PCR, exon 3 and exon 6 primers), and XLR3 protein immunofluorescence signal in pachytene spermatocytes was reduced to approximately 50% of wild-type levels, confirming dose-dependent phenotype penetrance. Importantly, shRNA specificity was verified: transcript levels of the most closely related family members Xlr4 and Xlr5 were unaffected, and no interferon response was induced (Oas1b expression unchanged) [1].

Sperm count Testis histology Germ cell apoptosis

BRCA1, ATR, γH2AX, and SUMO1 Recruitment to the XY Body Is Reduced to ~50% Intensity in Xlr3-Deficient Spermatocytes Versus Wild-Type

Immunocytochemical quantification of DNA damage response (DDR) factor recruitment to the XY body revealed a consistent ~50% reduction in signal intensity across the entire MSCI-initiating cascade in shRNA-Xlr3 transgenic spermatocytes compared to wild-type [1]. At early pachytene (13.5 dpp), BRCA1—the earliest known DDR mark on the XY body—localized to sex chromosome axes at half the intensity in transgenic cells versus WT. At mid-pachytene (16.5 dpp), γH2AX average signal intensity was approximately 50% of wild-type, and ATR showed appropriate axial and loop localization but at approximately 50% average intensity. At late pachytene (18.5 dpp), SUMO1 average corrected total fluorescence (CTF) was half the intensity of WT cells, while H3K9me3 was paradoxically elevated on average—indicating that XLR3 deficiency does not simply block all DDR recruitment but dysregulates the epigenetic landscape of the XY body. Each marker displayed a cell-to-cell spectrum from near-normal to severely diminished staining, consistent with incomplete penetrance of the shRNA knockdown [1]. This places XLR3 upstream of BRCA1 recruitment, establishing it as one of the earliest known factors demarcating the XY body for silencing. These DDR recruitment data provide a biochemical readout of XLR3 function that is not observable with any other Xlr family protein.

DNA damage response BRCA1 Chromatin silencing XY body

Xlr3a Versus Xlr3b: Distinct Isoelectric Points (pI 8.1 vs 9.0) and Differential Expression Across B-Cell Maturation Stages Enable Paralog-Specific Experimental Design

The two principal Xlr3 paralogs, Xlr3a and Xlr3b, encode 226-amino-acid proteins that are nearly identical but possess biochemically meaningful distinctions relevant to antibody generation and expression analysis. Xlr3a has a calculated isoelectric point of 8.1, while Xlr3b is significantly more basic with a pI of 9.0—a difference driven by eight amino acid substitutions concentrated in the divergent N-terminal region [1]. Both are 2.0-kb transcripts. Critically, their expression patterns across the B-cell lineage are quantitatively distinct: Xlr3a/Xlr3b messages were detected at consistently high levels in 14 out of 14 murine plasmacytoma cell lines tested, but at high levels in only 1 of 8 B-lymphoma lines and at very low levels in 2 of 8 B-lymphoma lines. No expression was detected in 10 pre-B-lymphoma cell lines [1]. This establishes a clear differentiation-stage-specific expression gradient: absent in pre-B cells, low-to-absent in most B-lymphomas, and uniformly high in terminally differentiated plasma cells (plasmacytomas). By comparison, the related family member Xlr1 encodes an acidic nuclear protein also expressed in late lymphocyte differentiation, while Xlr2 is expressed in differentiating male germ cells rather than lymphoid lineages [1]. These paralog-specific biochemical and expression differences enable researchers to select the appropriate recombinant protein isoform for B-cell differentiation studies versus meiotic applications.

B-cell differentiation Plasmacytoma Protein isoform Isoelectric point

Xlr3 Knockdown Produces a 60:40 Female-Biased Sex Ratio (n = 400 Offspring) with 2% Sex Chromosome Nondisjunction — A Distinct Transmission Distortion Phenotype

Breeding experiments with shRNA-Xlr3 transgenic males revealed a significant and reproducible distortion of offspring sex ratio. Across 400 offspring from shRNA-Xlr3 males, a 60:40 skew toward female progeny was observed (P < 0.001 versus expected 50:50 Mendelian ratio) [1]. Inter-strain crosses (C57BL/6J transgenic males × C3H/HeJ wild-type females) were used to trace the parental origin of the X chromosome via strain-specific sequence polymorphisms. While the same 60:40 female bias was recapitulated, only 2% of hybrid offspring were found to be 39,Xmat (X-chromosome monosomy of maternal origin), attributable to sex chromosome nondisjunction (ND). Although this ND rate is significantly elevated compared to the spontaneous rate of 0.01% (a 200-fold increase), it does not fully account for the observed female bias, indicating that Xlr3 knockdown additionally enhances X-bearing sperm function or compromises Y-bearing sperm fitness [1]. This sex ratio phenotype is mechanistically distinct from that produced by Sly deficiency (which causes a male-biased skew) or Slx/Slxl1 deficiency (which causes near-sterility with gender bias), reflecting XLR3's unique role at the MSCI initiation stage rather than post-meiotic chromatin maintenance [1]. Importantly, shRNA-Xlr3 transgenic males remained fertile with normal litter size and frequency, distinguishing this model from the near-sterility phenotype of Slx/Sly knockouts.

Sex ratio distortion Meiotic drive Sex chromosome nondisjunction Transgenerational epigenetics

Xlr3b Is Subject to Paternal Allele-Specific Imprinting in Mouse Brain — A Regulatory Feature Absent from Xlr1, Xlr2, and Most Other Xlr Family Members

Among the Xlr gene family, Xlr3b (together with Xlr4b and Xlr4c) possesses a distinctive epigenetic regulatory feature: paternal allele-specific transcriptional silencing (imprinting) in mouse neonatal brain. Raefski et al. (2005) demonstrated that Xlr3b, Xlr4b, and Xlr4c show transcriptional repression of paternal alleles in developing mouse brain, with imprinting that is independent of X-chromosome inactivation and exhibits a dynamic, tissue-specific, and developmental-stage-specific pattern [1]. This imprinting is not observed for Xlr1 or Xlr2 [2]. The imprinting control mechanism involves a differentially methylated region (DMR) in the adjacent single-copy Factor 8-associated gene A (F8a), with differential binding of the chromatin organizer CTCF [REFS-2 in Section 2; Foley dissertation, corroborating]. Xlr3b has consequently been identified as a candidate gene for X-linked parent-of-origin effects on cognitive function in mice [1]. In contrast, Xlr3a and Xlr3c are not imprinted in the same tissues, and most Xlr family members (Xlr1, Xlr2, Xlr4a, Xlr5, Slx, Sly) lack imprinted expression entirely. The Naveh et al. study further proposes that imprinting of Xlr3b may serve to titrate overall XLR3 dosage in female germ cells below a threshold that would otherwise induce inappropriate chromatin silencing [REFS-1 in Evidence Item 1].

Genomic imprinting X-chromosome inactivation Brain development Epigenetics

Xlr3 Protein: Evidence-Backed Research and Industrial Application Scenarios Linked to Verified Differential Performance


Meiotic Sex Chromosome Inactivation (MSCI) Initiation Studies — XLR3 as the Unique Entry Point for Dissecting XY Body Formation

For laboratories investigating the molecular mechanism of MSCI initiation—the process by which unsynapsed X and Y chromosomes are detected and transcriptionally silenced during meiotic prophase I—XLR3 is the only validated sex-linked factor demonstrated to act at this specific step. Recombinant XLR3 protein (Xlr3a, Xlr3b, or Xlr3c, expressed in baculovirus or E. coli with His-tag) can be used for in vitro chromatin-binding assays, protein-protein interaction studies with DDR factors (BRCA1, ATR, γH2AX), and as antigen for generating paralog-specific antibodies for immunocytochemistry on testis cell spreads. The quantitative benchmark of ~50% DDR factor reduction at defined developmental stages (13.5–18.5 dpp) provides a validated functional readout [1]. SYCP3 or SLX/SLY proteins are unsuitable substitutes because they act at different meiotic or post-meiotic stages and do not participate in MSCI initiation.

Spermatogenic Failure and Male Fertility Screening — Calibrated XLR3-Dependent Phenotypic Model

The dose-dependent spermatogenic phenotype (49.3% sperm count reduction, 50% tubule diameter decrease, twofold apoptotic increase at ~50% Xlr3 knockdown) establishes XLR3 as a quantitative tool for meiotic checkpoint research and male fertility screening [1]. Recombinant XLR3 protein can serve as a positive control in spermatocyte apoptosis assays (e.g., TUNEL, caspase activation), in vitro synaptonemal complex reconstitution studies, and as bait in yeast two-hybrid screens for XLR3-interacting partners. The sex ratio distortion (60:40 female bias across 400 offspring) provides a population-level endpoint for modifier screens or transgenerational epigenetic inheritance studies. Procurement specifications should request endotoxin-free preparations suitable for cell-based assays and specify the desired paralog based on experimental context.

B-Cell Terminal Differentiation Marker Development — Xlr3a/Xlr3b as Stage-Specific Plasmacytoma Biomarkers

The near-universal expression of Xlr3a/Xlr3b in plasmacytoma cell lines (14/14, 100%) contrasted with their absence in pre-B-lymphoma (0/10) and rarity in B-lymphoma (1/8 high expressors) establishes these paralogs as highly specific markers of terminal B-cell differentiation [2]. Recombinant XLR3A (UniProt Q60595, pI 8.1) and XLR3B (pI 9.0) proteins are suitable for generating monoclonal antibodies that discriminate plasma cells from earlier B-lineage stages in mouse models of multiple myeloma, plasmacytoma, and B-cell immunodeficiency. The 0.9 pI unit difference between Xlr3a and Xlr3b permits paralog-specific antibody development via peptide immunogen design targeting the divergent N-terminal region. ELISA kits and CLIA kits for mouse Xlr3a/Xlr3b quantification are commercially available for serum, plasma, and tissue homogenate applications.

X-Linked Imprinting and Parent-of-Origin Effects in Neurodevelopment — Xlr3b as a Cognitively Relevant Imprinted Gene Product

Xlr3b is one of only three confirmed X-linked imprinted genes in mouse brain (along with Xlr4b and Xlr4c), with paternal allele silencing that is independent of X-chromosome inactivation [3]. This positions recombinant XLR3B protein as a critical reagent for studies examining parent-of-origin effects on cognitive function, Turner syndrome (39,XO) mouse models, and the potential contribution of X-linked imprinted genes to autism spectrum disorder sex bias. Allele-specific expression assays using strain-specific polymorphisms can validate imprinting status in experimental crosses. Procurement of Xlr3b—rather than Xlr3a or Xlr3c—is essential for imprinting-focused research, as the imprinting is paralog-specific and not shared across the Xlr3 cluster.

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